molecular formula C20H39NO4 B12555463 (+)-Sulfamisterin

(+)-Sulfamisterin

Cat. No.: B12555463
M. Wt: 357.5 g/mol
InChI Key: FOORZZTVPIFGDN-OZBJMMHXSA-N
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Description

(+)-Sulfamisterin is a chemical compound known for its unique properties and applications in various scientific fields. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly influence its biological activity and interactions.

Preparation Methods

The synthesis of (+)-Sulfamisterin typically involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic routes often require precise control of reaction conditions to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

(+)-Sulfamisterin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(+)-Sulfamisterin has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. Industrial applications could include its use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (+)-Sulfamisterin involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating its full range of biological activities.

Comparison with Similar Compounds

(+)-Sulfamisterin can be compared with other chiral compounds that have similar structures or functions. Some similar compounds include other chiral sulfonamides or sulfamides. The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activity, which can differ significantly from its analogs.

Properties

Molecular Formula

C20H39NO4

Molecular Weight

357.5 g/mol

IUPAC Name

(2R)-2-amino-2-(hydroxymethyl)-3-methyl-12-oxooctadecanoic acid

InChI

InChI=1S/C20H39NO4/c1-3-4-5-11-14-18(23)15-12-9-7-6-8-10-13-17(2)20(21,16-22)19(24)25/h17,22H,3-16,21H2,1-2H3,(H,24,25)/t17?,20-/m0/s1

InChI Key

FOORZZTVPIFGDN-OZBJMMHXSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCCCCC(C)[C@@](CO)(C(=O)O)N

Canonical SMILES

CCCCCCC(=O)CCCCCCCCC(C)C(CO)(C(=O)O)N

Origin of Product

United States

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